An In-depth Technical Guide to 4,4'-Vinylenedipyridine (CAS Number 13362-78-2)
An In-depth Technical Guide to 4,4'-Vinylenedipyridine (CAS Number 13362-78-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a rigid, conjugated organic compound that has garnered significant interest in various fields of chemical and materials science. Its unique structure, featuring two pyridine rings linked by a vinylene bridge, imparts favorable electronic and coordination properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4,4'-Vinylenedipyridine, with a focus on aspects relevant to researchers and professionals in drug development.
Core Properties
The physicochemical properties of 4,4'-Vinylenedipyridine are crucial for its application in synthesis and materials design. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Properties of 4,4'-Vinylenedipyridine
| Property | Value | Reference |
| CAS Number | 13362-78-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂ | [1][3] |
| Molecular Weight | 182.22 g/mol | [1][3] |
| Appearance | Light brown or tan crystalline powder | [1][4] |
| Melting Point | 148-152 °C | [1][4] |
| Boiling Point | 334.1 ± 11.0 °C (Predicted) | [5] |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in chloroform and methanol. | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-) | [1] |
| LogP | 2.647 (Calculated) | [6] |
| pKa | 5.50 ± 0.26 (Predicted) | [5] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the characterization and quality control of 4,4'-Vinylenedipyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for the aromatic protons on the pyridine rings and the vinylic protons, confirming the trans configuration of the double bond.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=C stretching of the vinylene group and the C=N and C=C stretching vibrations of the pyridine rings.
-
UV-Vis Spectroscopy: The UV-Vis spectrum in solution exhibits absorption bands corresponding to the π-π* transitions of the conjugated system. The NIST Chemistry WebBook provides access to the UV/Visible spectrum for this compound.[7]
-
Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound. The NIST Chemistry WebBook provides access to the mass spectrum (electron ionization) for this compound.[7]
Experimental Protocols
Synthesis of 4,4'-Vinylenedipyridine
A common method for the synthesis of 4,4'-Vinylenedipyridine is the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which involves the coupling of a phosphorus ylide with an aldehyde.[8][9][10] A general procedure is outlined below.
Reaction: Wittig Reaction
Reactants:
-
Triphenyl(4-pyridinylmethyl)phosphonium chloride
-
4-Pyridinecarboxaldehyde
-
Strong base (e.g., Sodium hydroxide)
-
Solvent (e.g., Dichloromethane)
Experimental Procedure:
-
Suspend triphenyl(4-pyridinylmethyl)phosphonium chloride in dichloromethane in an Erlenmeyer flask.
-
Stir the suspension for 5 minutes.
-
Add 4-pyridinecarboxaldehyde to the suspension while stirring.
-
Slowly add a cold aqueous solution of sodium hydroxide to the flask.
-
Allow the reaction mixture to stir for 30 minutes.
-
Transfer the resulting solution to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by crystallization.
Purification:
The crude product can be purified by recrystallization from water (1.6 g/100 mL at 100 °C).[1]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and purification of 4,4'-Vinylenedipyridine.
Applications in Research and Drug Development
While 4,4'-Vinylenedipyridine itself is primarily used as a building block in coordination chemistry and materials science, its derivatives and metal complexes have shown potential in areas relevant to drug development.[4][11]
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
4,4'-Vinylenedipyridine is a versatile ligand for the construction of coordination polymers and MOFs.[4][11] The rigid nature of the ligand and the presence of two nitrogen donor atoms allow for the formation of well-defined, porous structures. These materials have potential applications in gas storage, catalysis, and as platforms for drug delivery. Silver coordination polymers of 4,4'-vinylenedipyridine have been investigated for anion exchange, which could be relevant for the sequestration of pollutants.[12]
Potential in Medicinal Chemistry
Pyridine derivatives are a common scaffold in many biologically active compounds and approved drugs.[13][14] The vinylenedipyridine moiety can be considered a bioisostere of other linking groups in drug molecules.
-
Anticancer Agents: Metal complexes incorporating pyridine-containing ligands have been extensively studied for their anticancer properties.[15][16][17][18] The ligands can modulate the electronic properties and reactivity of the metal center, influencing their interaction with biological targets such as DNA and proteins. While direct studies on the anticancer activity of 4,4'-vinylenedipyridine complexes are not abundant, the broader class of pyridine-metal complexes shows promise.
-
Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors.[13][14][19][20] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The development of novel pyridine-based ligands is an active area of research for the discovery of new kinase inhibitors.
Diagram: Potential Application in Kinase Inhibition
Caption: Hypothetical mechanism of kinase inhibition by a 4,4'-vinylenedipyridine derivative.
Safety and Handling
4,4'-Vinylenedipyridine is classified as an irritant.[5][21] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[21]
Conclusion
4,4'-Vinylenedipyridine is a valuable compound with well-defined physicochemical properties and established synthetic routes. Its primary applications lie in the fields of coordination chemistry and materials science. While direct applications in drug development are not yet established, the broader importance of the pyridine scaffold in medicinal chemistry suggests that derivatives and metal complexes of 4,4'-vinylenedipyridine may hold potential for the development of novel therapeutic agents, particularly in the areas of anticancer drugs and kinase inhibitors. Further research into the biological activity of this compound and its derivatives is warranted.
References
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- 2. scbt.com [scbt.com]
- 3. 13362-78-2 CAS MSDS (4,4'-Vinylenedipyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1,2-ジ(4-ピリジル)エチレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
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- 7. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- [webbook.nist.gov]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. atc.io [atc.io]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. 4,4'-Vinylenedipyridine | 13362-78-2 | Benchchem [benchchem.com]
- 12. Silver 4,4'-Vinylenedipyridine Coordination Polymers: Linker Effects on Formation Thermodynamics and Anion Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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- 20. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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